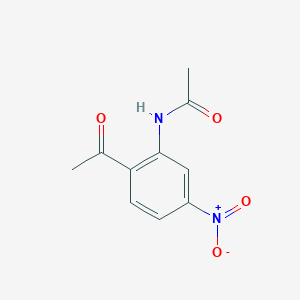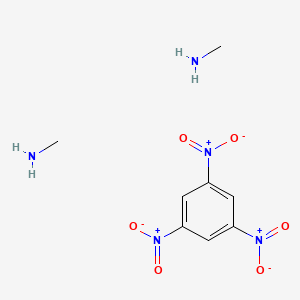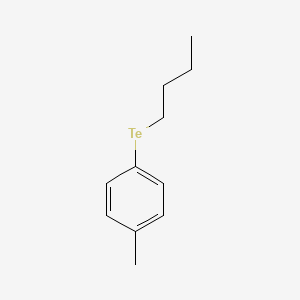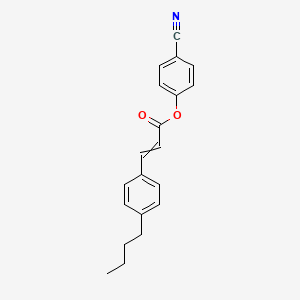![molecular formula C12H25ClO2SSn B14626428 2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate CAS No. 57813-64-6](/img/structure/B14626428.png)
2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate is an organotin compound characterized by the presence of a tin atom bonded to a chlorine atom, two methyl groups, and a sulfanyl group, which is further connected to an ethyl octanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate typically involves the reaction of dimethyltin dichloride with an appropriate thiol compound, followed by esterification with octanoic acid. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester moiety can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can coordinate with electron-rich sites on biomolecules, leading to the formation of stable complexes. These interactions can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biomolecules selectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl acetate
- 2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl butanoate
- 2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl hexanoate
Uniqueness
2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate is unique due to its longer alkyl chain compared to similar compounds. This longer chain can influence its solubility, reactivity, and interaction with biological systems, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
57813-64-6 |
|---|---|
Molekularformel |
C12H25ClO2SSn |
Molekulargewicht |
387.6 g/mol |
IUPAC-Name |
2-[chloro(dimethyl)stannyl]sulfanylethyl octanoate |
InChI |
InChI=1S/C10H20O2S.2CH3.ClH.Sn/c1-2-3-4-5-6-7-10(11)12-8-9-13;;;;/h13H,2-9H2,1H3;2*1H3;1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
GJBFWJYLMIXGFI-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCC(=O)OCCS[Sn](C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methoxy-17-methyl-17-[(trimethylsilyl)oxy]androsta-1,4-dien-3-imine](/img/structure/B14626350.png)
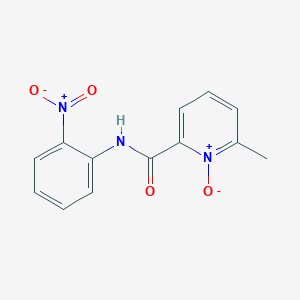
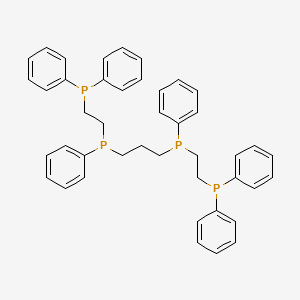
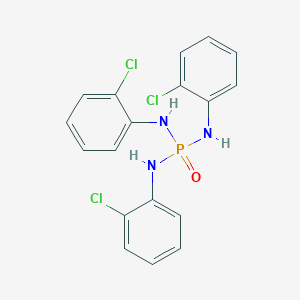
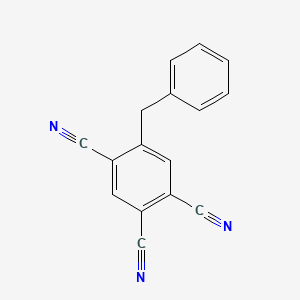
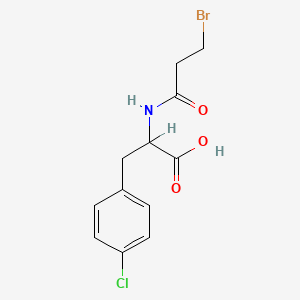

![1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl--water (1/1)](/img/structure/B14626390.png)
